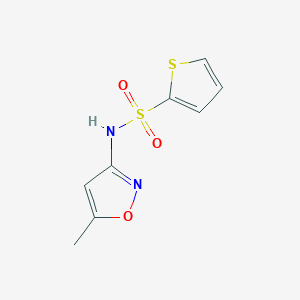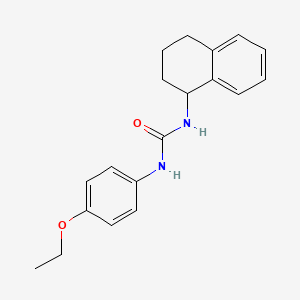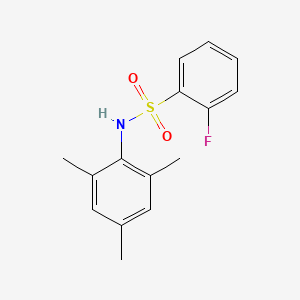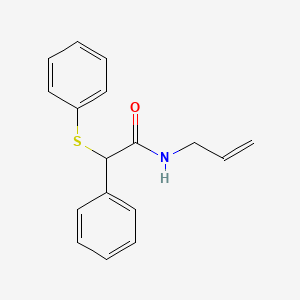![molecular formula C15H11BrF4N4O2 B10973145 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-bromophenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10973145.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-bromophenyl)-1H-pyrazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC name is 3,5-bis(trifluoromethyl)pyrazole .
- This compound features a pyrazole ring substituted with trifluoromethyl groups and a bromophenyl moiety.
3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-bromophenyl)-1H-pyrazol-3-yl]methanone: is a chemical substance with the molecular formula C5H2F6N2 and a molecular weight of 204.0732 g/mol .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is scarce. research laboratories often prepare it through custom syntheses.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions: While precise details are lacking, typical reagents include Lewis acids, bases, and oxidizing agents.
Major Products: These reactions may yield derivatives with altered functional groups or substitution patterns.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology: Investigate its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Potential pharmaceutical applications, such as drug design or targeting specific pathways.
Industry: Possible use as a building block for novel materials or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific proteins, enzymes, or receptors.
Pathways: It may modulate cellular processes, signaling cascades, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., trifluoromethyl substitution, bromophenyl group).
Similar Compounds: Explore related pyrazoles, considering their substituents and reactivity.
Properties
Molecular Formula |
C15H11BrF4N4O2 |
|---|---|
Molecular Weight |
435.17 g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(3-bromophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C15H11BrF4N4O2/c16-8-3-1-2-7(4-8)9-5-10(22-21-9)13(25)24-15(26,14(19)20)6-11(23-24)12(17)18/h1-5,12,14,26H,6H2,(H,21,22) |
InChI Key |
OEPNUDXEKAOWHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B10973072.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B10973091.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10973094.png)

![N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10973101.png)

![2-({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cycloheptylacetamide](/img/structure/B10973109.png)
![6-Amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10973112.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10973113.png)
![4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10973124.png)


